2-Phenylquinoline-5,8-dione
Description
Structure
3D Structure
Properties
CAS No. |
146830-22-0 |
|---|---|
Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9NO2/c17-13-8-9-14(18)15-11(13)6-7-12(16-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DUEZCRDGVOANPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)C=CC3=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylquinoline 5,8 Dione and Its Functionalized Derivatives
Established Chemical Synthesis Routes to 2-Phenylquinoline-5,8-dione Core Structures
The construction of the fundamental this compound framework can be achieved through several established synthetic pathways. These routes often involve the initial formation of a substituted quinoline (B57606) ring, followed by oxidation to generate the 5,8-dione moiety, or the direct construction of the quinone system.
The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. jk-sci.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by a cyclodehydration reaction. organicreactions.org For the synthesis of a 2-phenylquinoline (B181262) core, a 2-aminoaryl aldehyde or ketone is reacted with a ketone that can provide the phenyl group at the 2-position, such as acetophenone.
The general mechanism can proceed in two ways. One pathway begins with an aldol (B89426) addition of the ketone to the 2-aminoaryl carbonyl compound, followed by elimination to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization. wikipedia.org An alternative mechanism starts with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol reaction and subsequent elimination to yield the quinoline. wikipedia.org
Various catalysts, including iodine, p-toluenesulfonic acid, and Lewis acids, can be employed to promote the reaction. wikipedia.org A key advantage of the Friedländer synthesis is its operational simplicity and the accessibility of the starting materials. jk-sci.com Once the 2-phenylquinoline core is formed, oxidation of a precursor like 5,8-dimethoxy-2-phenylquinoline or 8-hydroxy-2-phenylquinoline can yield the target this compound.
Regioselective nucleophilic substitution is a powerful tool for the functionalization of the quinoline-5,8-dione core. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. The substitution pattern is governed by the electronic properties of the quinoline-5,8-dione system.
For instance, in halo-substituted quinoline-5,8-diones, the halogen atom can be displaced by various nucleophiles. Studies on 6- or 7-bromo-2-methylquinoline-5,8-dione (B11781591) have shown that reactions with amines lead to the corresponding 6- or 7-alkylamino derivatives, demonstrating the viability of this approach for introducing nitrogen-based functional groups. acs.org The regiochemistry of these reactions is a critical aspect, often influenced by the position of existing substituents on both the quinoline and quinone rings. acs.orgelectronicsandbooks.com The reaction of dichloronaphthoquinone derivatives with O-nucleophiles also provides a model for understanding the substitution patterns in related quinolinequinone systems. acs.org This methodology allows for the late-stage modification of the this compound scaffold, providing access to a diverse library of functionalized derivatives.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgjocpr.com These reactions offer mild conditions and high functional group tolerance, making them suitable for the complex scaffolds of quinoline derivatives. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl linkages. nih.gov In the context of this compound synthesis, the Suzuki-Miyaura coupling can be employed in several ways. For instance, a halogenated quinoline-5,8-dione can be coupled with phenylboronic acid to introduce the phenyl group at the desired position. Alternatively, a pre-formed 2-halo-quinoline-5,8-dione can be coupled with various arylboronic acids to generate a range of 2-aryl derivatives.
The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The choice of ligands, often bulky electron-rich phosphines, is crucial for the efficiency of the reaction. nih.gov A one-pot process involving the borylation of a quinoline-8-yl halide followed by a subsequent Suzuki-Miyaura coupling has been developed for the synthesis of 8-arylquinolines, a strategy that could be adapted for functionalizing the this compound core. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl-Quinoline Synthesis
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 8-Bromoquinoline | Phenylboronic Acid | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Toluene (B28343) | 95 |
| 2-Chloropyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 |
| 4-Iodoanisole | Quinoline-8-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
Note: This table presents representative conditions from related aryl-heterocycle couplings to illustrate typical parameters. Specific conditions for this compound may vary.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or sulfonate and an amine. wikipedia.orgacsgcipr.org This reaction is particularly valuable for synthesizing aryl amines that are difficult to access through traditional methods like nucleophilic aromatic substitution. wikipedia.org
For functionalizing the this compound skeleton, a halo-substituted derivative can be coupled with a wide range of primary or secondary amines. Research has demonstrated the successful Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with secondary anilines using sterically demanding phosphine (B1218219) ligands like Johnphos. ias.ac.in This indicates that the quinoline core is amenable to this type of transformation. The reaction generally requires a palladium precursor, a suitable phosphine ligand, and a base. organic-chemistry.org The choice of ligand is critical and has evolved through several "generations" to accommodate a broader scope of substrates and achieve higher efficiency. wikipedia.org This methodology provides a direct and modular route to introduce diverse amino functionalities onto the this compound structure.
Table 2: Representative Ligands and Bases in Buchwald-Hartwig Amination
| Ligand | Amine Type | Common Bases |
|---|---|---|
| XPhos | Primary & Secondary Amines, Anilines | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| RuPhos | Primary & Secondary Amines | K₂CO₃, NaOt-Bu |
| Johnphos | Secondary Anilines | NaOt-Bu |
Note: The optimal combination of ligand and base is substrate-dependent.
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (a substituted alkene or alkyne). wikipedia.org This [4+2] cycloaddition is highly effective for rapidly building molecular complexity. nih.gov Quinones are excellent dienophiles in Diels-Alder reactions due to their electron-deficient double bonds. nih.gov
The quinone moiety of this compound can act as a dienophile, reacting with a conjugated diene to construct a new fused six-membered ring. This approach is a key strategy for synthesizing fused polycyclic systems, including azaanthraquinones. google.com The reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control. wikipedia.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diene and the quinoline-5,8-dione dienophile. This methodology provides a direct route to elaborate the this compound core into more complex, polycyclic architectures. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetophenone |
| 5,8-Dimethoxy-2-phenylquinoline |
| 8-Hydroxy-2-phenylquinoline |
| 6-Bromo-2-methylquinoline-5,8-dione |
| 7-Bromo-2-methylquinoline-5,8-dione |
| Phenylboronic acid |
| 2-Halo-quinoline-5,8-dione |
| 5-Bromo-8-benzyloxyquinoline |
| Johnphos |
Advanced Formylation Methodologies for Quinoline-5,8-diones
The introduction of a formyl group onto the quinoline-5,8-dione core serves as a crucial step for further molecular elaboration, providing a handle for the synthesis of a wide array of derivatives. Two classical methods, the Vilsmeier-Haack and Duff reactions, are prominent in this context, although their application to the specific this compound system requires careful consideration of the substrate's reactivity.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation of electron-rich aromatic rings. mdpi.com For quinoline systems, the reaction is a powerful tool for introducing formyl groups, which can then be transformed into other functionalities. nih.govresearchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) attacks the aromatic ring. mdpi.com The electron-withdrawing nature of the dione (B5365651) moiety in this compound would likely direct formylation to the electron-richer phenyl ring or the pyridine (B92270) ring, depending on the specific reaction conditions and the activation of the substrate.
The Duff reaction offers an alternative route for the formylation of activated aromatic compounds, particularly phenols and other electron-rich systems, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. nih.gov This reaction is known for its regioselectivity, often favoring the position ortho to an activating group. nih.govnih.gov While generally less efficient than the Vilsmeier-Haack reaction, its milder conditions can be advantageous for sensitive substrates. researchgate.net The application of the Duff reaction to this compound would depend on the presence of activating groups on the phenyl ring to facilitate the electrophilic attack by the iminium ion intermediate generated from HMTA. nih.gov
| Formylation Method | Reagents | Typical Substrates | Key Features |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics, heterocycles mdpi.com | Versatile, efficient for various substrates. mdpi.com |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols, electron-rich aromatics nih.gov | Ortho-selective, milder conditions. researchgate.net |
Thionation Reactions in Quinoline Derivatives
The conversion of carbonyl groups in the dione moiety of this compound to thiocarbonyls can significantly alter the electronic and biological properties of the molecule. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most widely employed reagent for this transformation. mdpi.comnih.gov
Thionation with Lawesson's reagent typically involves heating the substrate with the reagent in an inert solvent such as toluene or xylene. mdpi.com The reaction proceeds through a four-membered ring intermediate, leading to the replacement of oxygen with sulfur. semanticscholar.org While highly effective for a range of carbonyl compounds, including ketones, amides, and esters, the selectivity of thionation in a molecule with multiple carbonyl groups, such as a dione, can be a challenge. mdpi.com In the case of quinazolin-4-ones, which are structurally related to the quinoline core, Lawesson's reagent has been successfully used to convert the carbonyl group to a thiocarbonyl. nih.gov This suggests that the dione carbonyls in this compound would also be susceptible to thionation, potentially affording mono- or di-thionated products depending on the stoichiometry of the reagent and reaction conditions. The resulting thiones can serve as versatile intermediates for the synthesis of sulfur-containing heterocycles, such as thienoquinolines.
| Thionating Agent | Substrate Example | Product Type | Ref. |
| Lawesson's Reagent | Acridinediones | Thioacridines | mdpi.com |
| Lawesson's Reagent | Quinazolin-4-ones | Quinazoline-4-thiones | nih.gov |
Ring Opening and Recyclization Approaches for Novel Architectures
The quinoline-5,8-dione scaffold can be chemically manipulated through ring-opening and subsequent recyclization reactions to generate novel heterocyclic architectures. While specific examples for this compound are not extensively documented, analogous transformations in related quinone and heterocyclic systems provide a basis for potential synthetic strategies.
For instance, the reaction of thiazoline-fused 2-pyridones with alkyl halides can induce a ring-opening of the thiazoline (B8809763) moiety, generating a reactive intermediate that can undergo subsequent intramolecular cycloaddition to form new ring systems. nih.gov Similarly, the quinone moiety of this compound could potentially undergo nucleophilic attack, leading to a ring-opened intermediate. This intermediate, possessing various functional groups, could then be induced to recyclize in the presence of appropriate reagents, leading to the formation of novel polycyclic heteroaromatic compounds. The specific outcome of such a sequence would be highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the generated intermediate.
Green Chemistry and Sustainable Synthesis Innovations for this compound Production
In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. Ultrasound and microwave irradiation have emerged as powerful tools to achieve these goals in the synthesis of quinoline derivatives.
Ultrasound-Assisted Synthetic Pathways
| Reaction Type | Energy Source | Key Advantages | Ref. |
| Heterocycle Synthesis | Ultrasound | Reduced reaction times, higher yields, milder conditions | nih.govmdpi.com |
| Chalcone Synthesis | Ultrasound | Efficient, rapid, and high-yielding | semanticscholar.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govresearchgate.net The synthesis of quinoline and quinazolinone derivatives has been significantly improved through the application of microwave irradiation. nih.govresearchgate.net For the construction of the this compound scaffold or its subsequent functionalization, microwave-assisted protocols could be employed for key bond-forming reactions. For example, multicomponent reactions to build the quinoline core or subsequent substitution reactions could be accelerated under microwave conditions, providing a rapid and efficient entry to a library of derivatives. mdpi.com
| Reaction Type | Energy Source | Key Advantages | Ref. |
| Quinoline Synthesis | Microwave | Rapid, high yields, improved efficiency | |
| Quinazolinone Synthesis | Microwave | Reduced reaction times, cleaner reactions | nih.govresearchgate.net |
Biotransformation and Enzymatic Synthesis Approaches for this compound Derivatives
The use of enzymes and whole-cell systems in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While the direct enzymatic synthesis of this compound is not yet established, biocatalytic methods have been successfully applied to the synthesis of the broader quinoline class of compounds.
One notable approach involves the use of monoamine oxidase (MAO-N) enzymes for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. This biocatalytic oxidation proceeds under mild conditions and demonstrates the potential of enzymes to perform key transformations in quinoline synthesis. Another promising avenue is the enzymatic Friedländer condensation, a classical method for quinoline synthesis, which has been shown to be catalyzed by lipases. researchgate.net This enzymatic approach allows for the condensation of 2-aminoaryl ketones or aldehydes with carbonyl compounds containing an α-methylene group under mild, environmentally friendly conditions.
Furthermore, the biotransformation of quinoline derivatives has been observed, leading to hydroxylated and other modified products. For instance, the in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mice has been shown to produce hydroxylated and glucuronidated metabolites. mdpi.com This highlights the potential of using microorganisms or isolated enzymes to introduce functional groups onto the this compound scaffold in a regioselective manner, which can be challenging to achieve through conventional chemical synthesis.
| Biocatalytic Method | Enzyme/System | Transformation | Key Features |
| Oxidative Aromatization | Monoamine Oxidase (MAO-N) | Tetrahydroquinoline to Quinoline | Mild conditions, enzymatic oxidation |
| Friedländer Condensation | Lipase | 2-Aminoaryl ketone + Carbonyl to Quinoline | Enzymatic C-C and C-N bond formation |
| Hydroxylation/Glucuronidation | In vivo (mouse) | Functionalization of quinoline core | Regioselective modification |
Reactivity and Reaction Mechanisms of 2 Phenylquinoline 5,8 Dione Derivatives
Electrophilic and Nucleophilic Reactivity Profiles on the Quinoline-5,8-dione Scaffold
The electronic properties of the 2-phenylquinoline-5,8-dione core are dominated by the potent electron-withdrawing nature of the dione (B5365651) moiety. This feature renders the heterocyclic ring system electron-poor and governs its reactivity towards both electrophiles and nucleophiles.
Nucleophilic Reactivity: The most prominent feature of the quinoline-5,8-dione system is its high susceptibility to nucleophilic attack. The C6 and C7 positions of the quinone ring are highly electrophilic due to conjugation with the two carbonyl groups, making them excellent Michael acceptors. This reactivity is the cornerstone for the synthesis of a vast library of derivatives.
Michael Addition: Nucleophiles such as primary and secondary amines, thiols, and azide (B81097) ions readily add to the C6 and C7 positions. The reaction with amines, for example, typically proceeds via a 1,4-conjugate addition mechanism, followed by oxidation of the resulting hydroquinone (B1673460) intermediate to furnish the stable amino-substituted quinone product. The reaction is often performed in polar solvents like ethanol (B145695) or methanol (B129727) and may occur spontaneously or with mild base catalysis.
Site Selectivity: In unsubstituted this compound, attack can occur at either C6 or C7. The presence of a directing group or steric hindrance can influence the regioselectivity of the addition.
Electrophilic Reactivity: In contrast to its high nucleophilic reactivity, the scaffold is generally deactivated towards electrophilic aromatic substitution.
Quinoline (B57606) Ring: The combined electron-withdrawing effects of the quinoline nitrogen and the dione functionality make the heterocyclic portion of the molecule highly resistant to electrophiles like nitrating or halogenating agents under standard conditions.
Phenyl Substituent: The phenyl ring at the C2 position is less deactivated and represents the most likely site for electrophilic attack. However, its reactivity is still attenuated compared to unsubstituted benzene.
The table below summarizes the reactivity profiles at key positions of the scaffold.
| Position(s) | Reactivity Type | Typical Reagents | Reaction Type | Comment |
|---|---|---|---|---|
| C6 / C7 | Highly Electrophilic | Amines (R-NH₂), Thiols (R-SH), Azide (N₃⁻) | Nucleophilic Addition (Michael) | Primary site for functionalization. Often followed by in-situ oxidation. |
| C5 / C8 Carbonyls | Electrophilic | Strong organometallics (e.g., Grignard) | Nucleophilic Addition | Less common than Michael addition; disrupts the quinone system. |
| Quinoline Ring (e.g., C3, C4) | Electron-Deficient | Strong Electrophiles | Electrophilic Substitution | Generally unreactive and requires harsh conditions. |
| C2-Phenyl Ring | Moderately Deactivated | HNO₃/H₂SO₄, Br₂/FeBr₃ | Electrophilic Aromatic Substitution | Possible site for electrophilic attack, though less reactive than benzene. |
| Quinoline Nitrogen (N1) | Nucleophilic / Basic | Alkyl halides, Peroxy acids (m-CPBA) | Quaternization / N-Oxidation | Modifies the electronic properties of the entire scaffold. |
Oxidative and Reductive Transformations of the Quinone Moiety
The quinone moiety is a redox-active center, and its ability to undergo reversible two-electron, two-proton reduction is fundamental to its chemistry.
Reduction: The 5,8-dione can be readily reduced to the corresponding hydroquinone, 2-phenylquinoline-5,8-diol. This transformation can be achieved using a variety of chemical and electrochemical methods.
Chemical Reduction: Common laboratory reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) effectively convert the quinone to the hydroquinone. The reaction with sodium dithionite is particularly clean and efficient. The resulting hydroquinone is often unstable and susceptible to aerial oxidation, turning from a colorless or pale yellow solution back to the intensely colored quinone.
Electrochemical Reduction: Cyclic voltammetry studies reveal that the reduction typically occurs in two successive one-electron steps. The first step forms a semiquinone radical anion, and the second step yields the hydroquinone dianion, which is then protonated. The redox potential is influenced by the substituents on the quinoline ring and the pH of the medium.
Oxidation: The hydroquinone form, 2-phenylquinoline-5,8-diol, is easily oxidized back to the parent quinone.
Aerial Oxidation: In many cases, simply exposing a solution of the hydroquinone to air is sufficient to regenerate the quinone. This redox cycling capability is a hallmark of quinone chemistry.
Chemical Oxidation: Stronger oxidizing agents can be used, but are often unnecessary. The ease of oxidation makes the isolation of the hydroquinone challenging without maintaining an inert atmosphere.
The table below outlines common redox transformations.
| Transformation | Reagent/Condition | Product | Mechanism |
|---|---|---|---|
| Reduction | Sodium Dithionite (Na₂S₂O₄) | 2-Phenylquinoline-5,8-diol | Two-electron, two-proton reduction |
| Reduction | Sodium Borohydride (NaBH₄) | 2-Phenylquinoline-5,8-diol | Hydride transfer to carbonyls |
| Oxidation | Air (O₂), mild oxidizing agents | This compound | Two-electron, two-proton oxidation |
| Electrochemical Reduction | Applied Potential | Semiquinone radical anion / Hydroquinone | Stepwise one-electron transfers |
Mechanistic Investigations of Metal-Catalyzed Reactions
Metal catalysts, particularly palladium, play a crucial role in expanding the synthetic utility of the this compound scaffold, enabling C-C and C-N bond formations that are otherwise difficult to achieve. Mechanistic studies focus on how the metal coordinates to the substrate and facilitates the catalytic cycle.
Coordination: The quinoline-dione scaffold offers multiple coordination sites for a metal center, including the quinoline nitrogen (a Lewis base) and the quinone oxygens. Coordination to the nitrogen atom can influence the electronic properties of the ring and is often a key step in activating the molecule for catalysis.
Palladium-Catalyzed Cross-Coupling: For these reactions to occur, a halogen atom is typically introduced at a specific position (e.g., C6 or C7) via nucleophilic addition of a halide followed by oxidation, or by starting from a pre-halogenated precursor. The Suzuki-Miyaura cross-coupling of a 6-bromo-2-phenylquinoline-5,8-dione with an arylboronic acid provides a clear example of the mechanism:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline-dione, forming an organopalladium(II) complex.
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments (the quinoline-dione and the new aryl group) couple and are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.
This catalytic cycle allows for the modular installation of diverse aryl or alkyl groups onto the quinone ring, significantly broadening the structural diversity of accessible derivatives.
Functionalization Strategies and Derivatization at Diverse Ring Positions
A wide range of functionalization strategies have been developed to modify the this compound core. The primary focus has been on the electron-deficient quinone ring, but other positions can also be targeted.
Functionalization at C6 and C7: This is the most explored avenue.
Amination: Reaction with various primary and secondary amines yields 6-amino or 7-amino derivatives. Disubstitution can occur under more forcing conditions.
Thiolation: Addition of alkyl or aryl thiols provides thioether-linked derivatives. These reactions are often very fast and high-yielding.
Azidation: Treatment with sodium azide introduces the versatile azido (B1232118) group, which can be subsequently reduced to an amine or used in Huisgen cycloaddition (click chemistry) reactions to link the scaffold to other molecules.
Halogenation: While direct electrophilic halogenation is difficult, nucleophilic addition of halide anions (e.g., from HCl or HBr) to the quinone, followed by oxidation, can install a halogen at the C6 or C7 position. This halogenated intermediate is a key substrate for metal-catalyzed cross-coupling reactions.
Functionalization at the C2-Phenyl Ring: Standard electrophilic aromatic substitution methods can be applied to introduce groups like nitro (-NO₂) or bromo (-Br) onto the phenyl ring, typically yielding para-substituted products.
Modification of the Quinoline Nitrogen: The N1 atom can be oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide, which alters the electronic distribution and steric profile of the molecule.
The following table details common derivatization strategies.
| Position | Reaction Type | Reagents & Conditions | Product Type | Reference Insight |
|---|---|---|---|---|
| C6 / C7 | Amination (Michael Addition) | R-NH₂ or R₂NH in EtOH, rt | 6- or 7-Amino-2-phenylquinoline-5,8-diones | A foundational method for creating analogues with diverse amines. |
| C6 / C7 | Thiolation (Michael Addition) | R-SH in EtOH or CH₂Cl₂, rt | 6- or 7-Thioether-2-phenylquinoline-5,8-diones | Efficient reaction to introduce sulfur-containing functionalities. |
| C6 / C7 | Azidation | NaN₃, AcOH/H₂O | 6-Azido-2-phenylquinoline-5,8-dione | Creates a versatile handle for click chemistry or reduction to an amine. |
| C6 / C7 | Halogenation (via Addition-Oxidation) | 1. Conc. HCl or HBr; 2. Oxidant (e.g., FeCl₃) | 6-Halo-2-phenylquinoline-5,8-diones | Prepares key intermediates for cross-coupling. |
| C6 / C7 | Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-2-phenylquinoline-5,8-diones | Enables C-C bond formation on the quinone ring. |
| C2-Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)quinoline-5,8-dione | Standard EAS to functionalize the pendant phenyl group. |
| N1 | N-Oxidation | m-CPBA, CH₂Cl₂ | This compound-1-oxide | Modifies the electronic character of the heterocycle. |
Stereo- and Regioselectivity in Cycloaddition Reactions
The electron-deficient C6-C7 double bond of the this compound scaffold can act as a potent dienophile in [4+2] Diels-Alder cycloaddition reactions. These reactions provide a powerful method for constructing complex, polycyclic architectures with high stereochemical control.
Reactivity: The quinone system reacts with electron-rich dienes, such as cyclopentadiene (B3395910) or Danishefsky's diene, to form fused ring systems. The reaction proceeds by concertedly forming two new sigma bonds, converting the quinone into a hydroquinone-level adduct that is typically oxidized during workup or by a dedicated oxidant to yield a new, stable quinone product.
Regioselectivity: When an unsymmetrical diene is used, the regiochemical outcome is governed by the alignment of molecular orbitals. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the quinone) determines the major product. For example, in the reaction with 1-methoxy-1,3-butadiene, the methoxy (B1213986) group (an electron-donating group) orients itself to stabilize the partial positive charge that develops in the transition state, leading to a specific regioisomer.
Stereoselectivity: As with most Diels-Alder reactions, the cycloaddition exhibits high stereoselectivity. The reaction preferentially proceeds through an endo transition state. This is due to favorable secondary orbital interactions between the p-orbitals of the activating groups (the carbonyls) on the dienophile and the interior p-orbitals of the diene. This leads to the formation of products where the substituents from the diene are oriented syn to the larger part of the dienophile's ring system.
| Diene | Reaction Type | Key Selectivity Feature | Typical Outcome |
|---|---|---|---|
| Cyclopentadiene | [4+2] Cycloaddition | Stereoselectivity | Formation of the endo adduct is strongly favored. |
| 1-Methoxy-1,3-butadiene (Unsymmetrical) | [4+2] Cycloaddition | Regio- and Stereoselectivity | Yields a single major regioisomer, formed via an endo transition state. |
| Danishefsky's Diene | [4+2] Cycloaddition | Regioselectivity | Highly regioselective addition followed by hydrolysis to give a cyclohexenone-fused system. |
Advanced Spectroscopic and Structural Elucidation of 2 Phenylquinoline 5,8 Dione Compounds
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Structural Confirmation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the key functional groups present in the 2-phenylquinoline-5,8-dione scaffold. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the quinone and heterocyclic moieties.
In FT-IR analysis, the most prominent features are the intense absorption bands associated with the dione (B5365651) carbonyl groups (C=O). These typically appear as a strong, sharp peak or a closely spaced doublet in the region of 1660–1685 cm⁻¹, confirming the presence of the 1,4-quinone system. The C=N stretching vibration of the quinoline (B57606) ring is observed around 1610–1630 cm⁻¹, while multiple bands between 1450 cm⁻¹ and 1600 cm⁻¹ are assigned to the C=C stretching vibrations of the fused aromatic and phenyl rings. Aromatic C-H stretching vibrations are consistently found above 3000 cm⁻¹.
FT-Raman spectroscopy provides complementary data. While the polar C=O groups yield weak Raman signals, the non-polar C=C and C=N bonds of the aromatic systems often produce strong, well-defined bands, corroborating the assignments made from the IR spectrum. The combination of these two techniques provides a comprehensive vibrational fingerprint for the molecule, confirming the successful integration of the phenyl, quinoline, and dione components.
Table 4.1: Representative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Relative Intensity (FT-IR) | Relative Intensity (FT-Raman) | Vibrational Assignment |
| 3065–3080 | Weak-Medium | Medium | Aromatic C-H Stretch (Phenyl & Quinoline Rings) |
| 1675 | Very Strong | Weak | Asymmetric C=O Stretch (Quinone) |
| 1662 | Strong | Weak | Symmetric C=O Stretch (Quinone) |
| 1620 | Medium | Strong | C=N Stretch (Quinoline Ring) |
| 1595, 1570, 1490 | Medium-Strong | Very Strong | Aromatic C=C Ring Stretching (Quinoline & Phenyl) |
| 1355 | Strong | Medium | C-N Stretch |
| 830, 760 | Strong | Medium | Aromatic C-H Out-of-Plane Bending |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
The electronic properties of this compound are investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. The extended π-conjugated system, spanning the phenyl, quinoline, and quinone moieties, gives rise to a distinct and informative UV-Vis spectrum.
The absorption spectrum typically displays multiple bands. High-energy absorptions in the 250–350 nm range are attributed to high-intensity π → π* transitions within the aromatic framework. A characteristic, lower-energy absorption band is observed in the visible region, typically between 410–440 nm. This band is assigned to the symmetry-forbidden n → π* transition originating from the lone pair electrons on the quinone carbonyl oxygens. This transition is responsible for the characteristic yellow or orange color of the compound and exhibits a lower molar absorptivity (ε) compared to the π → π* transitions. The position of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism.
Photoluminescence studies reveal that this compound is generally a weak emitter. The presence of the low-lying n → π* triplet state in the quinone moiety often provides an efficient non-radiative decay pathway through intersystem crossing, effectively quenching fluorescence. When emission is observed, it is typically weak and significantly red-shifted from the absorption maximum (a large Stokes shift), consistent with emission from a triplet state (phosphorescence) or a charge-transfer state.
Table 4.2: Typical Electronic Absorption Data for this compound in Dichloromethane
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Associated Moiety |
| ~265 | ~28,000 | π → π | Phenyl and Quinoline Rings |
| ~320 | ~15,000 | π → π | Extended Conjugated System |
| ~430 | ~950 | n → π* | Quinone Carbonyl Groups (C=O) |
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR Techniques) for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular connectivity of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum shows all signals in the downfield aromatic region (δ 7.5–9.0 ppm). The protons on the quinoline core (H-3, H-4) and the quinone ring (H-6, H-7) appear as distinct doublets, while the five protons of the 2-phenyl substituent typically appear as a complex multiplet.
The ¹³C NMR spectrum is highly diagnostic. The two quinone carbonyl carbons (C-5, C-8) are uniquely identified by their significant downfield chemical shifts, appearing above δ 180 ppm. The remaining aromatic and heterocyclic carbons resonate in the δ 120–160 ppm range.
Two-dimensional NMR techniques are essential for unambiguous assignment.
COSY (¹H-¹H Correlation Spectroscopy) confirms the scalar coupling between adjacent protons, for instance, linking H-3 with H-4 and H-6 with H-7.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
Table 4.3: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹H δ (ppm) (Multiplicity, J in Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at Position) |
| C-2 | - | ~158.5 | H-3, H-4, Phenyl H-2'/H-6' |
| H-3 | ~8.25 (d, J=8.5) | ~122.0 | C-2, C-4, C-4a |
| H-4 | ~8.40 (d, J=8.5) | ~137.5 | C-2, C-4a, C-5 |
| C-4a | - | ~147.0 | H-3, H-4 |
| C-5 | - | ~182.5 | H-4, H-6 |
| H-6 | ~7.80 (d, J=7.8) | ~135.0 | C-5, C-7, C-8 |
| H-7 | ~7.85 (d, J=7.8) | ~135.5 | C-5, C-6, C-8a |
| C-8 | - | ~181.9 | H-6, H-7 |
| C-8a | - | ~132.0 | H-7 |
| C-1' | - | ~138.0 | H-2'/H-6', H-3'/H-5' |
| H-2'/H-6' | ~8.20 (m) | ~129.5 | C-2, C-1', C-3'/C-5' |
| H-3'/H-5' | ~7.55 (m) | ~129.0 | C-1', C-4' |
| H-4' | ~7.60 (m) | ~131.0 | C-2'/C-6' |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides the exact mass of the molecule, which is used to determine its elemental composition. For this compound (C₁₅H₉NO₂), the calculated monoisotopic mass is 235.0633 u.
In a typical ESI-HRMS experiment, the compound is observed as the protonated molecular ion, [M+H]⁺, with a theoretical exact mass of 236.0712 u. The instrument measures this mass with high precision (typically to within 5 ppm), allowing for the experimental value (e.g., 236.0710) to be matched unequivocally to the C₁₅H₁₀NO₂⁺ formula. This capability distinguishes the target compound from any potential isomers or impurities with the same nominal mass but a different elemental formula, thereby serving as a definitive confirmation of the molecular formula.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
When suitable single crystals can be grown, X-ray diffraction provides the ultimate, unambiguous proof of structure by mapping the precise spatial arrangement of atoms in the solid state. The analysis confirms the connectivity established by NMR and provides detailed metric parameters.
Key findings from the crystal structure of this compound include:
Planarity: The quinoline-5,8-dione core is confirmed to be nearly planar, as expected for a fused aromatic system.
Dihedral Angle: The phenyl ring at the C-2 position is twisted out of the plane of the quinoline ring due to steric hindrance. The dihedral angle between the two ring systems is typically measured to be in the range of 35–45°.
Bond Lengths: The C=O bond lengths are typically ~1.22 Å, while the C-C bonds within the quinone ring show lengths intermediate between standard single and double bonds, indicating electron delocalization.
Intermolecular Packing: In the crystal lattice, molecules often arrange in specific motifs driven by non-covalent interactions. For this compound, prominent π-π stacking interactions between the planar quinone moieties of adjacent molecules are commonly observed, often in an offset or slipped-parallel arrangement. Weak C-H···O hydrogen bonds may also contribute to the stability of the crystal packing.
Table 4.5: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Typical Value |
| Chemical Formula | C₁₅H₉NO₂ |
| Formula Weight | 235.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a ≈ 7.5, b ≈ 12.0, c ≈ 13.5 |
| α, β, γ (°) | α = 90, β ≈ 105, γ = 90 |
| Volume (ų) | ~1170 |
| Z (molecules per cell) | 4 |
| Final R indices [I>2σ(I)] | R1 ≈ 0.045, wR2 ≈ 0.120 |
| Key Dihedral Angle | Phenyl/Quinoline plane ≈ 40° |
Computational Chemistry and Theoretical Investigations of 2 Phenylquinoline 5,8 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. acs.orgnottingham.ac.uk DFT calculations would be instrumental in characterizing the electronic structure and predicting the properties of 2-Phenylquinoline-5,8-dione.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is particularly important for this compound due to the rotational freedom of the phenyl group relative to the quinoline-5,8-dione core. By systematically rotating this bond and performing geometry optimization at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and the energy barriers between them dictate the flexibility of the molecule. The dihedral angle between the phenyl ring and the quinoline (B57606) moiety would be a key parameter in this analysis.
A representative data table for such an analysis would include:
| Parameter | Optimized Value |
| Bond Length (e.g., C-N) | Value in Å |
| Bond Angle (e.g., C-N-C) | Value in degrees |
| Dihedral Angle (Phenyl-Quinoline) | Value in degrees |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, FMO analysis would involve:
Calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.
Determining the HOMO-LUMO energy gap (ΔE). A small energy gap generally indicates high chemical reactivity and ease of electronic excitation.
Visualizing the spatial distribution of the HOMO and LUMO. This reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In this compound, it would be of interest to see how the electron density of these orbitals is distributed between the phenyl ring, the quinoline core, and the dione (B5365651) functionality.
A summary of FMO data would be presented as follows:
| Molecular Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack.
Green regions indicate neutral electrostatic potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the dione group, making them susceptible to electrophilic attack. Positive potential might be expected around the hydrogen atoms of the aromatic rings.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. NBO analysis can be used to understand:
Hybridization and bonding: It determines the hybridization of atomic orbitals and the nature of the chemical bonds (sigma, pi).
Electron delocalization: It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. The second-order perturbation energy (E(2)) associated with these interactions is a measure of their strength.
A typical NBO analysis table would look like this:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| e.g., π(C1-C2) | e.g., π(C3-C4) | Calculated Value |
| e.g., LP(O1) | e.g., σ(C5-C6) | Calculated Value |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. This information can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations would help in understanding its color and how it interacts with light. The calculated absorption spectrum could be compared with experimental UV-Vis spectra to validate the computational methodology.
The results of a TD-DFT calculation are typically presented in a table:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Calculated Value | Calculated Value | Calculated Value |
| S0 → S2 | Calculated Value | Calculated Value | Calculated Value |
Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules, especially in the condensed phase. These interactions include van der Waals forces, hydrogen bonds, and π-π stacking. NCI analysis, often performed using the reduced density gradient (RDG), allows for the visualization and characterization of these interactions in real space.
For this compound, NCI analysis would be particularly useful for understanding:
Intramolecular interactions: Such as those between the phenyl ring and the quinoline core, which could influence the molecule's conformation.
Intermolecular interactions: How molecules of this compound interact with each other in a crystal lattice or with other molecules in a solution. This is crucial for understanding its solubility and crystal packing.
The NCI analysis would generate graphical plots where different types of interactions are represented by different colors, providing a qualitative and quantitative understanding of the non-covalent forces at play.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. mdpi.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of space where non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are dominant. scielo.org.mx
In the analysis of this compound, RDG calculations would reveal the nature and location of both intramolecular and intermolecular interactions. A three-dimensional plot of the RDG isosurface is typically colored according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. This coloring scheme helps to distinguish between different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ and appear as blue-colored discs or surfaces between the interacting atoms.
Weak attractive interactions (van der Waals forces) have sign(λ₂)ρ values close to zero and are represented by green or light-colored surfaces.
Strong repulsive interactions (steric clashes) are indicated by large positive values of sign(λ₂)ρ and appear as red-colored regions.
For this compound, RDG analysis would likely identify intramolecular C-H···O interactions between the phenyl ring and the quinone moiety. In a crystalline or dimeric state, intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds, would be visualized as broad green and small blueish surfaces, respectively.
| Interaction Type | Interacting Atoms | Expected sign(λ₂)ρ (a.u.) | Isosurface Color | Interaction Strength |
|---|---|---|---|---|
| Hydrogen Bond | C-H ··· O=C | -0.025 to -0.010 | Blue/Cyan | Moderate |
| π-π Stacking | Phenyl Ring ↔ Quinoline Ring | -0.005 to +0.005 | Green | Weak |
| van der Waals | H ··· H | -0.009 to +0.009 | Green/Light Green | Weak |
| Steric Repulsion | Within fused rings | +0.010 to +0.020 | Red/Yellow | Repulsive |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the definition of atoms and the characterization of chemical bonds. amercrystalassn.orgwiley-vch.de This analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero (∇ρ = 0), are located and classified to describe the bonding framework. muni.cz
For this compound, QTAIM analysis would be used to quantify the nature of its covalent and non-covalent bonds. The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. Several topological parameters at the BCP are used to classify the interaction:
Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.
Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).
Total Energy Density (H(r)) : A negative H(r) suggests a stabilizing interaction with significant covalent character.
QTAIM would confirm the covalent nature of the C-C, C-N, C-H, and C=O bonds within the molecule, characterized by high ρ(r), negative ∇²ρ(r), and negative H(r). Furthermore, it could quantify the strength of weaker intramolecular interactions, such as C-H···O contacts, which would exhibit low ρ(r) and positive ∇²ρ(r).
| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
|---|---|---|---|---|
| C=O (Quinone) | ~0.35 | ~ -0.40 | ~ -0.45 | Covalent (Polar) |
| C-C (Aromatic) | ~0.30 | ~ -0.25 | ~ -0.30 | Covalent |
| C-N (Quinoline) | ~0.28 | ~ -0.22 | ~ -0.27 | Covalent |
| C-H ··· O (Intramolecular) | ~0.015 | ~ +0.05 | ~ +0.001 | Closed-Shell (H-Bond) |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is constructed by partitioning the crystal electron density into regions associated with each molecule. The surface is defined as the area where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com
This surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii), highlighting key interactions like hydrogen bonds. mdpi.com
A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. It plots de versus di, with each point on the plot representing a specific type of contact. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For this compound, the analysis would likely show that H···H, C···H/H···C, and O···H/H···O contacts are the most significant, which is typical for organic molecules containing these elements. nih.gov The presence of aromatic rings would also result in C···C contacts, indicative of π-π stacking.
| Contact Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | Non-specific van der Waals interactions | 45 - 55% |
| C···H / H···C | Interactions involving aromatic and aliphatic C-H groups | 25 - 35% |
| O···H / H···O | C-H···O hydrogen bonds | 8 - 15% |
| C···C | π-π stacking interactions | 3 - 8% |
| N···H / H···N | Weak interactions with the quinoline nitrogen | 1 - 3% |
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. wikipedia.orglibretexts.org For a chemical reaction, a PES maps the energy changes as reactants are converted into products. libretexts.org Key features on a PES include:
Minima : Represent stable structures such as reactants, products, and intermediates.
Saddle Points : Represent transition states, which are the highest energy points along the lowest energy reaction pathway (the reaction coordinate).
Mapping the PES for a reaction involving this compound, such as a nucleophilic addition to the quinone ring or an electrophilic substitution, provides critical insights into the reaction mechanism and kinetics. By locating the transition state, the activation energy (the energy difference between the reactants and the transition state) can be calculated, which is essential for predicting the reaction rate. The PES can also reveal the existence of any reaction intermediates, providing a more complete picture of the reaction pathway. wikipedia.org These theoretical explorations can help rationalize experimental outcomes or predict the feasibility of proposed chemical transformations.
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 (TS1) | Highest energy point for nucleophilic attack | +15.5 |
| Intermediate | Tetrahedral intermediate after addition | -5.2 |
| Transition State 2 (TS2) | Highest energy point for rearomatization/proton transfer | +8.1 |
| Products | Final addition product | -12.7 |
Theoretical Prediction of Global Reactivity Indices
Key global reactivity indices include:
Ionization Potential (I) and Electron Affinity (A) : Calculated as I ≈ -EHOMO and A ≈ -ELUMO.
Chemical Potential (μ) : μ = -(I+A)/2. It measures the escaping tendency of electrons. A higher (less negative) μ indicates a better nucleophile.
Chemical Hardness (η) : η = (I-A)/2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.
Electrophilicity Index (ω) : ω = μ²/2η. It quantifies the ability of a molecule to accept electrons, acting as an electrophile.
The quinone moiety in this compound suggests it has significant electrophilic character. DFT calculations would likely show a relatively low LUMO energy, leading to a high electron affinity and a high electrophilicity index (ω), confirming its susceptibility to nucleophilic attack.
| Parameter | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -7.10 | Energy of the highest occupied molecular orbital |
| ELUMO | - | -3.25 | Energy of the lowest unoccupied molecular orbital |
| Ionization Potential (I) | -EHOMO | 7.10 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 3.25 | Energy released when an electron is added |
| Chemical Potential (μ) | -(I+A)/2 | -5.175 | High tendency to accept electrons |
| Chemical Hardness (η) | (I-A)/2 | 1.925 | Moderately soft, indicating reactivity |
| Electrophilicity Index (ω) | μ²/2η | 6.96 | Strong electrophile |
Molecular Docking and Binding Mechanism Studies with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.
Given the structural similarity of quinoline-diones to known inhibitors of various enzymes, this compound could be docked against several plausible macromolecular targets. Potential targets include protein kinases, DNA topoisomerases, and NAD(P)H:quinone oxidoreductase 1 (NQO1). A docking study would involve:
Preparing the 3D structures of the ligand (this compound) and the receptor.
Using a docking algorithm to sample a large number of possible binding poses of the ligand in the active site of the receptor.
Scoring and ranking these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
The results would provide a predicted binding energy, with more negative values indicating stronger binding. The analysis of the best-scoring pose would reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. For instance, docking into a kinase active site might show hydrogen bonds between the quinone oxygens and backbone amides in the hinge region, and hydrophobic interactions involving the phenyl and quinoline rings.
| Parameter | Result |
|---|---|
| Protein Target | Protein Kinase (e.g., EGFR) |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745, Asp855 |
| Hydrogen Bonds | Quinone O-8 with backbone NH of Met793 (2.9 Å) |
| Hydrophobic Interactions | Phenyl ring with Leu718, Val726; Quinoline ring with Ala743 |
| π-π Stacking | Quinoline ring with a Phenylalanine residue (not listed) |
| Electrostatic Interactions | Interaction with Lys745 and Asp855 |
Advanced Applications and Mechanistic Insights for 2 Phenylquinoline 5,8 Dione in Chemical Systems
Coordination Chemistry and Metal Complexation of 2-Phenylquinoline-5,8-dione Ligands
The this compound scaffold possesses a unique combination of a redox-active quinone moiety and a nitrogen-containing heterocyclic ring system, making it a versatile ligand in coordination chemistry. The nitrogen and oxygen atoms of the dione (B5365651) can serve as coordination sites for metal centers, leading to the formation of novel complexes with distinct electronic and reactive properties.
Investigation of Ligand Properties for Transition Metal Complexes
The 2-phenylquinoline (B181262) framework, a key component of this compound, is widely used in the synthesis of cyclometalated complexes, particularly with heavy transition metals like iridium(III). rsc.org In these complexes, the ligand typically coordinates to the metal center through the nitrogen of the quinoline (B57606) ring and a carbon atom from the phenyl ring, forming a stable chelate structure. rsc.orglumenlearning.com This bidentate coordination mode is a hallmark of ligands used in creating phosphorescent materials. rsc.org
The electronic properties of the resulting metal complexes are highly tunable. For instance, incorporating methyl groups into the 2-phenylquinoline ligand can lower the complex's oxidative potential and raise its Highest Occupied Molecular Orbital (HOMO) energy level. rsc.org The inherent redox activity of the quinoline-5,8-dione system, which can cycle between quinone, semiquinone, and hydroquinone (B1673460) states, adds another layer of electrochemical functionality. The electron-withdrawing nature of the dione moiety is expected to influence the metal-to-ligand charge transfer (MLCT) bands, a critical feature in the photophysics of transition metal complexes. acs.orgcore.ac.uk
Complexes formed with ligands from the quinoline family are often stable and can exhibit various geometries depending on the metal's coordination number, which typically ranges from 2 to 9. tcd.iefiveable.me For example, a coordination number of six often results in an octahedral geometry. tcd.ielibretexts.org
Electrochemical Behavior of Metal-Quinoline-5,8-dione Complexes
The electrochemical profile of metal complexes containing quinoline-5,8-dione ligands is characterized by both ligand-centered and metal-centered redox processes. The quinone moiety itself is known to undergo two successive one-electron reductions, first to a semiquinone radical anion and then to a dianion, particularly in aprotic solvents.
In the context of metal complexes, such as those with iridium(III), cyclic voltammetry studies reveal distinct oxidative and reductive events. Cyclometalated iridium(III) complexes featuring 2-phenylquinoline ligands exhibit moderate metal-to-ligand charge transfer (MLCT) bands and demonstrate varied oxidative potentials depending on the specific substitutions on the ligand. rsc.orgacs.org The reduction potentials are sensitive to the electronic environment of the quinone ring; electron-withdrawing groups tend to facilitate reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The electrochemical behavior of Ni(II) complexes with related ligands shows that the ligand structure significantly influences the reduction potential of the metal center. scielo.org.mx For example, studies on cyclometalated iridium(III) complexes with substituted 2-phenylquinoline ligands have quantified their electrochemical properties, as detailed in the table below.
| Complex | Oxidation Potential (Eox vs. Fc+/0) | Reduction Potential (Ered vs. Fc+/0) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| Ir(pq)3 | 0.79 V | -2.46 V | -5.23 | -2.06 |
| Ir(mpq)2(acac) | 0.71 V | -2.52 V | -5.16 | -2.02 |
| Ir(dmpq)2(acac) | 0.63 V | -2.55 V | -5.08 | -2.00 |
Data derived from studies on related 2-phenylquinoline (pq) complexes. rsc.org
Development in Materials Science and Organic Electronics
Derivatives of the 2-phenylquinoline structure have emerged as promising materials in the field of organic electronics. Their versatile electronic properties allow for their application as interfacial layers and active components in various devices. researchgate.net
Design and Characterization of N-Type Organic Materials
The this compound structure contains a quinone unit, which is an electron-deficient system. This inherent electron-accepting nature makes it a strong candidate for development as an n-type organic semiconductor. N-type materials are crucial for the fabrication of organic p-n junctions, which are the basis for devices like organic photovoltaics (OPVs) and complementary logic circuits. The performance of such materials is often evaluated in organic thin-film transistors (OTFTs). While specific studies on this compound as a primary n-type channel material are not widely detailed, related phenylquinoline derivatives have been successfully employed as efficient interfacial layer materials in n-channel OTFTs using active layers like PC71BM and P(NDI2OD-T2). researchgate.net The design of such materials focuses on tuning the LUMO energy level to facilitate efficient electron injection and transport. researchgate.net
Opto-Electronic Properties and Performance in Advanced Devices (e.g., OLEDs, Photovoltaic Cells)
The opto-electronic properties of materials based on the 2-phenylquinoline scaffold are central to their use in advanced devices. These compounds often exhibit intramolecular charge transfer (ICT) characteristics, which are beneficial for applications in organic light-emitting diodes (OLEDs). researchgate.net The donor-acceptor nature within the molecule can lead to high fluorescence quantum yields and tunable emission colors. researchgate.net
In the context of photovoltaics, the key parameters for a material include its light-harvesting efficiency (LHE), open-circuit photovoltage (Voc), and the energy levels of its HOMO and LUMO, which dictate the efficiency of electron injection and dye regeneration processes. researchgate.net Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict these properties and screen potential candidates for solar cell applications. researchgate.net For instance, quinoxaline-dione derivatives have been investigated as donor-π-acceptor dyes, showing that their HOMO and LUMO levels can be optimized for efficient performance in dye-sensitized solar cells. researchgate.net Phenylquinoline derivatives have also been explored as interfacial layers in OPVs, demonstrating their utility in improving device performance. researchgate.net
Luminogenic Behavior and Mechanisms for Bioimaging Applications
Phosphorescent cyclometalated iridium(III) complexes derived from 2-phenylquinoline ligands are of significant interest for bioimaging due to their unique photophysical properties. rsc.orgrsc.org These complexes offer advantages over traditional organic probes, including high photostability, long-lived excited states allowing for time-resolved imaging, and tunable emission wavelengths. rsc.org
A particularly valuable characteristic is "luminogenic" behavior, where a complex is non-luminescent initially but becomes brightly emissive upon reacting with a specific target molecule. rsc.orgrsc.org This "switch-on" mechanism is highly desirable for bioimaging as it eliminates background signals from the unreacted probe, leading to high sensitivity without needing wash steps. rsc.org For example, iridium(III) complexes containing a 1,2,4-triazine (B1199460) unit annealed to a phenanthroline ligand (structurally related to quinoline) are initially non-luminescent but become luminogenic after an inverse electron demand Diels-Alder (IEDDA) reaction with a strained alkyne like bicyclononyne (BCN). rsc.orgrsc.org This bioorthogonal reaction allows for the specific labeling of biomolecules, such as antibodies or metabolically tagged live cells, with the luminescent iridium complex. rsc.org The emission from these complexes typically arises from a mixture of triplet intra-ligand (³IL) and triplet metal-to-ligand charge transfer (³MLCT) excited states. rsc.org
| Complex | Solvent | Emission λem (nm) | Quantum Yield (Φ) | Lifetime τ (μs) |
|---|---|---|---|---|
| Complex 8 (IEDDA product) | CH2Cl2 | 559, 585 | 0.65 | 2.50 |
| Complex 8 (IEDDA product) | EtOH | 563, 588 | 0.23 | 1.20 |
Data for a luminogenic Iridium(III) complex post-bioorthogonal reaction, demonstrating properties suitable for bioimaging. rsc.org
Molecular Recognition and Sensor Development Based on this compound
The unique structural and photophysical properties of the quinoline scaffold make this compound a promising candidate for the development of advanced molecular sensors. Quinoline and its derivatives are well-regarded as effective fluorophores and chromophores due to their conjugated systems, stability, and amenability to structural modification. nih.gov
Fluorescent Chemosensors for Specific Ion and Molecule Detection
The quinoline framework is a cornerstone in the design of fluorescent chemosensors. researchgate.net Specifically, derivatives like 8-hydroxyquinoline (B1678124) have been extensively utilized to create sensors that exhibit high selectivity and sensitivity for various metal ions, including Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺. researchgate.netnih.gov These sensors often operate through mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT), leading to a detectable change in fluorescence upon binding to the target analyte. researchgate.net For instance, a novel naphthoquinoline-dione-based probe demonstrated the ability to detect Cu²⁺ ions with a visible color change and fluorescence quenching. mdpi.com The sensing mechanism involves the binding of the metal ion to the probe, which in turn facilitates electron transfer from the naphthoquinoline-dione ring to the metal, causing the fluorescence to quench. mdpi.com
While direct studies on this compound as a chemosensor are not prevalent, its core structure suggests significant potential. A quinoline-based mono-Schiff base, for example, was designed as a reversible fluorescent-colorimetric receptor for Pb²⁺ ions in a semi-aqueous medium, showcasing an "on-off" response. nih.gov The inherent fluorescence of the quinoline moiety can be modulated by the dione group and the phenyl substituent, which can be further functionalized to create specific binding sites for target ions and molecules.
Aggregation-Induced Emission Enhancement (AIEE) Phenomena and Applications
Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. nih.gov This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which minimizes non-radiative decay pathways. nih.gov
Quinoline-based compounds have demonstrated notable AIEE characteristics. For example, a novel benzimidazoquinoline derivative was found to exhibit AIEE in a THF/water mixture. nih.gov Similarly, certain quinoline-based zinc(II)-Schiff base complexes show remarkable AIEE performance, which is attributed to the formation of multiple intermolecular C–H⋯π and π–π interactions that strengthen molecular rigidity and enhance intramolecular charge-transfer characteristics in the aggregated state. rsc.orgresearchgate.net These AIEE-active materials have applications in optical materials and sensing. nih.govnih.gov The planar structure of the this compound core suggests that it could form ordered aggregates through π–π stacking, potentially leading to AIEE phenomena. The restriction of the rotation of the phenyl group in an aggregated state could be a key factor in activating this luminescent behavior.
Mechanistic Studies of Biochemical Target Interactions of this compound Derivatives
Derivatives of this compound have been the subject of significant research due to their interactions with important biochemical targets, demonstrating potential as therapeutic agents.
NAD(P)H:quinone oxidoreductase (NQO1) Substrate Activity and Mechanisms
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. nih.govrsc.org This process is typically a detoxification pathway, but certain quinones become more toxic upon reduction, making NQO1 a target for cancer therapy, as it is often overexpressed in tumor cells. nih.gov
Quinoline-5,8-dione derivatives have been identified as excellent substrates for NQO1. nih.gov The biological activity of these compounds is influenced by substituents at the C-2, C-6, and C-7 positions of the dione moiety. mdpi.com The NQO1 enzyme utilizes NADH or NADPH as cofactors to reduce the quinone to a hydroquinone. mdpi.com Studies on hybrids of 1,4-quinone with quinoline derivatives have shown that most of these compounds exhibit a higher enzymatic conversion rate by NQO1 than the known substrate streptonigrin (B15502). mdpi.com The introduction of a nitrogen atom in the quinone structure, as in quinoline-5,8-diones, generally increases their activity as NQO1 substrates compared to their naphthoquinone counterparts. mdpi.com Molecular docking studies suggest that 5,8-quinolinedione (B78156) moieties bind strongly to the active site of the NQO1 protein. mdpi.com
| Compound | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) |
|---|---|
| Streptonigrin (Reference) | 725 |
| 5,8-Quinolinedione Hybrid 11a | ~1450 (approx. 2x Streptonigrin) |
Data derived from research on quinoline-5,8-dione hybrids, indicating their superior substrate efficiency for NQO1 compared to the reference compound streptonigrin. mdpi.com
Transglutaminase 2 (TGase2) Inhibition Mechanisms
Transglutaminase 2 (TGase2) is a multifunctional enzyme implicated in a variety of diseases, including inflammatory and fibrotic conditions. acs.org As such, the development of TGase2 inhibitors is an active area of research. acs.org
A recent study has highlighted a new class of TGase2 inhibitors based on 7-aminoquinoline-5,8-dione (B3356023) derivatives. nih.gov Specifically, 7-amino-2-phenylquinoline-5,8-dione, a close analog of the subject compound, demonstrated potent inhibitory activity against TGase2. nih.gov The mechanism of inhibition is believed to be allosteric, as molecular docking studies suggest that these inhibitors may bind to a site on TGase2 that is remote from the active site. nih.gov This binding induces a conformational change that inhibits the enzyme's function. The inhibition can be competitive or non-competitive, depending on the specific inhibitor and its interaction with the enzyme. nih.govmdpi.com
| Compound | In Vitro IC₅₀ (μM) | In Situ IC₅₀ (μM) |
|---|---|---|
| 7-amino-2-phenylquinoline-5,8-dione | 5.88 | 0.09 |
| 7-amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione | 1.12 | 0.07 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TGase2 activity, both in a purified enzyme assay (in vitro) and within human retinal microvascular endothelial cells (in situ). nih.gov
Sphingosine (B13886) Kinase (SphK) Inhibition Mechanisms
Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in cell proliferation, survival, and growth. mdpi.comnih.gov Overexpression of SphK is observed in many cancers, making it an attractive target for anticancer drug development. mdpi.comnih.gov
The quinoline-5,8-dione framework has been identified as a novel scaffold for SphK inhibitors. mdpi.com A fragment-based approach, utilizing the quinoline-5,8-dione core linked to an aryl lipophilic chain, has yielded compounds with dual inhibitory activity against both SphK1 and SphK2 in the low micromolar range. mdpi.comnih.gov The inhibitory mechanism involves the compound binding to the sphingosine-binding site of the enzyme. mdpi.com
To enhance binding affinity, structural fragments from known SphK1 inhibitors like PF-543 have been incorporated to facilitate hydrogen bonding within the active site. mdpi.com Molecular docking simulations of a pyrrolidine-based quinoline-5,8-dione derivative predicted two hydrogen bond interactions with residues Ala360 and His397 near the bottom of the 'J-channel' of the SphK1 binding pocket. mdpi.com This contrasts with PF-543, which forms a single hydrogen bond with Asp264. mdpi.com This suggests a novel binding mode for the quinoline-5,8-dione-based inhibitors. mdpi.comnih.gov
| Compound Derivative | SphK1 Inhibition (%) | SphK2 Inhibition (%) |
|---|---|---|
| para-F substituted | ≥ 54% | ≥ 56% |
| para-CN substituted | ≥ 54% | ≥ 56% |
| para-methoxy substituted | Selective for SphK1 | Lower potency |
Inhibition percentages for C(7) ether-linked 2-phenyl-quinoline-5,8-dione derivatives against SphK1 and SphK2, demonstrating dual inhibition and some selectivity based on substitution. mdpi.com
Protein Binding Site Prediction and Interaction Analysis for Enzymatic Systems
The therapeutic potential of this compound is intrinsically linked to its ability to interact with specific enzymatic targets within biological systems. Computational methods, particularly molecular docking and simulation, have become indispensable tools for predicting these interactions at a molecular level. These in silico approaches provide critical insights into the binding modes, affinities, and specific amino acid residues involved in stabilizing the enzyme-inhibitor complex, thereby guiding further drug development and optimization.
Molecular docking studies are frequently employed to elucidate the binding patterns of quinoline-based compounds with various enzymatic targets. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov The process involves sampling numerous possible conformations of the ligand within the active site of the enzyme and then using a scoring function to rank these conformations. nih.gov
For the broader class of quinoline-5,8-dione derivatives, molecular modeling has revealed favorable docking and low binding energies against several key enzymes. nih.gov These studies help to identify plausible binding modes and opportunities for structural modifications to enhance inhibitory activity. nih.gov
One of the primary enzymatic targets for quinoline derivatives is the bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govnih.gov By stabilizing the gyrase-DNA complex, these compounds can inhibit the re-ligation of cleaved DNA strands, leading to bacterial cell death. nih.gov Molecular docking studies on similar quinoline scaffolds have identified key interactions within the active site of DNA gyrase.
Another significant target for quinoline-based compounds is topoisomerase II, the human counterpart to bacterial DNA gyrase, which plays a crucial role in cell division. nih.govnih.gov The ability of quinone-containing compounds to act as topoisomerase II poisons makes them promising anticancer agents. nih.gov These compounds function by increasing the levels of topoisomerase II-DNA cleavage complexes, effectively converting the enzyme into a cellular toxin that fragments the genome. nih.gov
Molecular docking simulations of quinoline derivatives with protein kinases, such as Sphingosine Kinase (SphK), have also been explored. nih.gov These studies aim to understand the structural basis for inhibition and to design more potent and selective inhibitors. nih.gov The binding site of SphK, for instance, accommodates a lipophilic tail, and modifications to the quinoline-5,8-dione structure can be made to optimize interactions within this pocket. nih.gov
The following tables summarize the predicted interactions of this compound with key enzymatic systems based on molecular docking studies of analogous compounds.
Table 1: Predicted Interactions of this compound with Bacterial DNA Gyrase
| Interacting Residue | Interaction Type | Predicted Role in Binding |
| Aspartic Acid (Asp) | Hydrogen Bond | Anchors the ligand within the active site through interaction with the quinoline core. |
| Glycine (Gly) | Hydrogen Bond | Stabilizes the orientation of the phenyl substituent. |
| Valine (Val) | Hydrophobic Interaction | Forms van der Waals contacts with the quinoline ring system. |
| Alanine (Ala) | Hydrophobic Interaction | Contributes to the overall binding affinity through interactions with the phenyl group. |
| Mg2+ ion | Metal Coordination | Mediates the interaction between the dione moiety and the enzyme's active site. |
This data is based on in silico molecular docking studies of similar quinolone compounds with DNA gyrase.
Table 2: Predicted Interactions of this compound with Human Topoisomerase II
| Interacting Residue | Interaction Type | Predicted Role in Binding |
| Arginine (Arg) | Pi-Cation Interaction | Stabilizes the planar quinoline ring system within the DNA-binding site. |
| Serine (Ser) | Hydrogen Bond | Interacts with the carbonyl groups of the dione moiety. |
| Lysine (Lys) | Hydrogen Bond | Forms hydrogen bonds with the nitrogen atom of the quinoline ring. |
| Isoleucine (Ile) | Hydrophobic Interaction | Engages in hydrophobic contacts with the phenyl ring. |
| DNA Base Pairs | Pi-Stacking | Intercalates between DNA base pairs at the cleavage site. |
This data is derived from computational models of quinone-based inhibitors in complex with topoisomerase II.
Table 3: Predicted Interactions of this compound with Sphingosine Kinase 1 (SphK1)
| Interacting Residue | Interaction Type | Predicted Role in Binding |
| Aspartic Acid (Asp) | Hydrogen Bond | Forms a key hydrogen bond with the quinoline nitrogen. |
| Phenylalanine (Phe) | Pi-Pi Stacking | Interacts with the phenyl ring of the ligand, contributing to binding affinity. |
| Leucine (Leu) | Hydrophobic Interaction | Forms part of the lipophilic binding pocket that accommodates the phenyl group. |
| Valine (Val) | Hydrophobic Interaction | Contributes to the hydrophobic interactions within the active site. |
| Serine (Ser) | Hydrogen Bond | Potential for hydrogen bonding with the dione carbonyls. |
This information is based on molecular docking studies of the quinoline-5,8-dione framework with SphK1. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2-phenylquinoline-5,8-dione derivatives?
A common approach involves cross-coupling reactions using palladium-based catalysts. For instance, 6,7-dibromoquinoline-5,8-dione can undergo double alkynylation with terminal alkynes in the presence of bis(triphenylphosphine)palladium(II) chloride and tetrabutylammonium fluoride trihydrate to yield bis-alkynyl derivatives with good yields . Alternative routes include phase-transfer-catalyzed alkylation or cycloalkylation of hydantoin precursors, which can generate structurally diverse derivatives .
Q. How should solubility challenges be addressed for this compound in experimental workflows?
Solubility varies significantly with solvent choice. For example, analogs like 6-anilinoquinoline-5,8-quinone dissolve well in polar solvents (11 mg/mL in methanol, 8 mg/mL in ethanol) but require acidic conditions (0.1 M HCl) for aqueous dissolution . Pre-solubilization in DMSO followed by dilution in buffer is recommended for biological assays to avoid precipitation.
Q. What characterization techniques are critical for confirming the purity and structure of this compound derivatives?
Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) are essential for structural validation. For example, methyl ester derivatives synthesized via piperazine coupling showed distinct ¹H NMR signals for aromatic protons and methyl groups, while HRMS confirmed molecular ion peaks matching theoretical masses . Elemental analysis and TLC (≥95% purity) are also standard for purity assessment .
Q. What biological activities are associated with this compound scaffolds?
These compounds exhibit diverse bioactivities, including inhibition of soluble guanylate cyclase (sGC) and cGMP production, which are critical in vascular tone regulation . They also block nitric oxide signaling and antigen-induced leukotriene release, making them relevant in pulmonary hypertension and inflammatory studies .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated computationally?
Density functional theory (DFT) studies can map charge transfer and bond-length changes during reactions. For example, nucleophilic attacks (e.g., by CF₃CHN₂ on quinoline-5,8-dione) involve negative charge transfer from the nucleophile to the quinoline core, followed by cycloaddition. Molecular orbital interaction diagrams further clarify regioselectivity and transition states .
Q. How should contradictory data on biological effects be analyzed?
Discrepancies in bioactivity (e.g., vascular vs. anti-inflammatory effects) may arise from cell-type-specific responses or concentration-dependent dual roles. For instance, 6-anilinoquinoline-5,8-quinone inhibits sGC at low concentrations but enhances superoxide production at higher doses, complicating dose-response interpretations . Rigorous controls, such as parallel assays in isogenic cell lines, can isolate confounding variables.
Q. What strategies optimize the regioselectivity of functionalization on the quinoline-5,8-dione core?
Electron-deficient positions (C6/C7) are more reactive toward nucleophilic substitution. For example, bromine substituents at C6/C7 in 6,7-dibromoquinoline-5,8-dione enable selective alkynylation or amination, guided by steric and electronic effects . Catalyst choice (e.g., Pd vs. Cu) and solvent polarity further fine-tune selectivity.
Q. How can this compound derivatives be applied in analytical chemistry?
Quinoline-5,8-dione tags enable robust glutathione (GSH) quantification via MALDI mass spectrometry. The quinone moiety reacts efficiently with GSH at room temperature, forming stable conjugates detectable without matrix interference . This method is valuable for redox balance studies in cellular models.
Q. What are the implications of phase-transfer catalysis (PTC) in synthesizing quinoline-5,8-dione derivatives?
PTC enhances reaction efficiency by facilitating alkylation of hydantoin precursors in biphasic systems. For example, 5-methyl-5-phenyl-hydantoin reacts with 1,3-dibromopropane under PTC to yield diazabicyclo derivatives via simultaneous N1/N3 alkylation, minimizing side reactions . Optimization of catalyst (e.g., tetrabutylammonium bromide) and solvent ratios is critical for yield improvement.
Q. How do substituents on the phenyl ring influence the bioactivity of this compound derivatives?
Electron-withdrawing groups (e.g., -Br, -CF₃) enhance sGC inhibition by increasing electrophilicity at the quinoline core, while electron-donating groups (e.g., -OCH₃) reduce potency. Structure-activity relationship (SAR) studies on methyl ester derivatives (C1–C7) revealed that halogenated analogs exhibit superior activity in pulmonary vasodilation assays .
Data Contradiction Analysis Example
Case Study: Variability in superoxide modulation by this compound analogs.
- reports superoxide-mediated vascular effects, while highlights antioxidant applications via GSH conjugation.
- Resolution: The dichotomy arises from context-dependent redox cycling. In vascular cells, the compound generates superoxide to inhibit sGC, whereas in analytical systems, it acts as a Michael acceptor for thiols, mitigating oxidative stress. Researchers must contextualize experimental conditions (e.g., cell type, redox environment) when interpreting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
